molecular formula C8H14O B105304 3-Octen-2-one CAS No. 18402-82-9

3-Octen-2-one

Cat. No.: B105304
CAS No.: 18402-82-9
M. Wt: 126.2 g/mol
InChI Key: ZCFOBLITZWHNNC-VOTSOKGWSA-N
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Description

3-Octen-2-one: is an organic compound with the molecular formula C8H14O α,β-unsaturated ketones . This compound is characterized by a double bond between the third and fourth carbon atoms and a ketone functional group at the second carbon atom. It is commonly found in nature and is known for its distinctive odor, which is often described as earthy or mushroom-like .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 3-Octen-2-one involves the aldol condensation of acetone with hexanal. This reaction is typically catalyzed by a base such as sodium hydroxide and proceeds under mild conditions to yield the desired product.

    Oxidation of Alcohols: Another method involves the oxidation of 3-octen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Octen-2-one can undergo oxidation reactions to form carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield octanoic acid.

    Reduction: Reduction of this compound can produce 3-octanol. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Copper, zinc oxide

Major Products Formed:

Scientific Research Applications

Chemistry:

    Flavor and Fragrance Industry: 3-Octen-2-one is widely used as a flavoring agent due to its earthy and mushroom-like aroma. It is commonly added to food products to enhance their sensory properties.

    Analytical Chemistry: The compound is used as a standard in gas chromatography for the analysis of volatile organic compounds.

Biology:

    Olfactory Research: this compound is used in studies related to olfactory receptors and the human sense of smell.

Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its antimicrobial and antifungal activities.

Industry:

Comparison with Similar Compounds

    3-Octen-2-ol: An alcohol analog of 3-Octen-2-one, differing by the presence of a hydroxyl group instead of a ketone group.

    Oct-1-en-3-one: Another α,β-unsaturated ketone with a similar structure but differing in the position of the double bond and ketone group.

    3-Nonen-2-one: A homologous compound with an additional carbon atom in the chain.

Uniqueness: this compound is unique due to its specific odor profile and its ability to modulate the perception of other odors. Its applications in the flavor and fragrance industry, as well as its role in olfactory research, distinguish it from other similar compounds .

Properties

IUPAC Name

(E)-oct-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFOBLITZWHNNC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note
Record name 3-Octen-2-one
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Record name 3-Octen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 °C. @ 18.00 mm Hg
Record name 3-Octen-2-one
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Solubility

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Octen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.834-0.839
Record name 3-Octen-2-one
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1669-44-9
Record name 3-Octen-2-one
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Record name 3-Octen-2-one
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Record name Oct-3-en-2-one
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Record name 3-OCTEN-2-ONE
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Record name 3-Octen-2-one
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URL http://www.hmdb.ca/metabolites/HMDB0033547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the sensory perception of 3-octen-2-one?

A1: this compound contributes to the characteristic aroma of various foods, often described as "mushroom-like" [], "cooked mushroom-like" [], or "metallic" []. It can also contribute to off-flavors in foods like milk powder, where it's associated with a "painty" flavor due to lipid oxidation. []

Q2: How does roasting affect this compound levels in almonds?

A2: Interestingly, the degree of almond roasting doesn't directly correlate with this compound levels. Instead, this compound significantly increases after several weeks of storage, regardless of roast level, suggesting its formation is linked to oxidation processes during storage. []

Q3: Can this compound be used as an indicator of food spoilage?

A3: While this compound increases in some foods during storage due to lipid oxidation [, , ], it's not a universal indicator. Its presence and significance vary depending on the food matrix and other spoilage volatiles. [, ]

Q4: How does drying method impact this compound levels in raisins?

A4: Sun-dried raisins exhibit higher levels of this compound compared to air-dried raisins. This suggests that sun-drying promotes the formation of volatile compounds derived from unsaturated fatty acid oxidation, including this compound. []

Q5: Does lactic acid fermentation impact this compound in pea protein extracts?

A5: Yes, lactic acid fermentation of pea protein extracts can reduce or mask the perception of undesirable flavors, including this compound. This suggests fermentation can improve the aroma profile and sensory quality of pea protein preparations. []

Q6: Is this compound unique to certain food sources?

A6: No, this compound is found in various foods, including mushrooms [], cooked rice [], cured meat products [], and tea leaves [, ]. Its concentration and contribution to overall aroma vary depending on the specific food and processing methods.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.

Q8: Are there any notable structural features of this compound?

A8: this compound is an unsaturated ketone with a double bond between the third and fourth carbon atoms. This structural feature contributes to its reactivity and potential to participate in various chemical reactions.

Q9: Does this compound have any known biological activity?

A9: Research suggests that this compound, along with other α,β-unsaturated carbonyl compounds, can inhibit sprout growth in stored potato tubers. This effect is concentration-dependent and involves the compound's metabolism into less volatile alcohols. []

Q10: Is this compound found in living organisms?

A10: Yes, this compound has been identified as a potential stress indicator in beef cattle (Wagyu) through skin gas analysis. []

Q11: What analytical techniques are commonly used to detect and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in various matrices. [, , , , , , , , , ] Headspace solid-phase microextraction (HS-SPME) is often employed for volatile compound extraction prior to GC-MS analysis. [, , , , , , ] Gas chromatography-olfactometry (GC-O) is used to assess the odor activity and sensory contribution of this compound. [, , ]

Q12: How is this compound separated and identified in complex mixtures?

A12: The combination of SPME with GC-MS allows for the efficient separation and identification of this compound in complex mixtures. [] Using different SPME fibers and GC columns with varying polarities can enhance the separation and detection of this compound and other volatile compounds. []

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